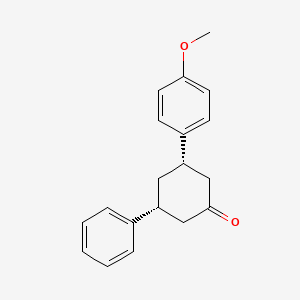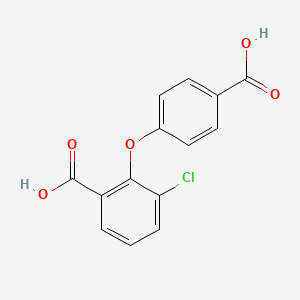
2-(4-Carboxyphenoxy)-3-chlorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Carboxyphenoxy)-3-chlorobenzoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) attached to a phenoxy group, which is further substituted with a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Carboxyphenoxy)-3-chlorobenzoic acid typically involves the reaction of 3-chlorobenzoic acid with 4-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to facilitate the formation of the ester linkage. The reaction mixture is then subjected to hydrolysis to yield the desired carboxyphenoxy compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The compound is typically purified through recrystallization or chromatography techniques to obtain a high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Carboxyphenoxy)-3-chlorobenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Carboxyphenoxy)-3-chlorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(4-Carboxyphenoxy)-3-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds with biological molecules, while the phenoxy and chlorine substituents can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Carboxyphenoxy)benzoic acid: Lacks the chlorine substituent, leading to different reactivity and applications.
3,5-Bis(4-carboxyphenoxy)benzoic acid: Contains additional carboxyphenoxy groups, resulting in more complex structures and properties.
4-Carboxyphenoxyacetic acid: Features an acetic acid moiety instead of the benzoic acid structure.
Uniqueness
2-(4-Carboxyphenoxy)-3-chlorobenzoic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential applications. The combination of the carboxyl, phenoxy, and chlorine groups makes it a versatile compound for various scientific and industrial purposes.
Eigenschaften
CAS-Nummer |
88086-65-1 |
|---|---|
Molekularformel |
C14H9ClO5 |
Molekulargewicht |
292.67 g/mol |
IUPAC-Name |
2-(4-carboxyphenoxy)-3-chlorobenzoic acid |
InChI |
InChI=1S/C14H9ClO5/c15-11-3-1-2-10(14(18)19)12(11)20-9-6-4-8(5-7-9)13(16)17/h1-7H,(H,16,17)(H,18,19) |
InChI-Schlüssel |
SOSQLTUOAOUCKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


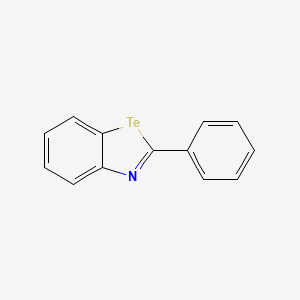

![1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14377328.png)
![N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide](/img/structure/B14377335.png)
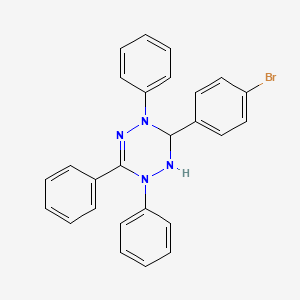

![4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377345.png)
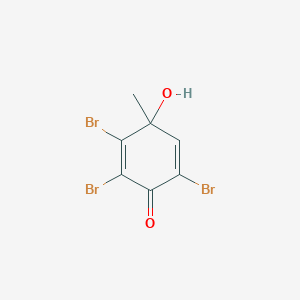
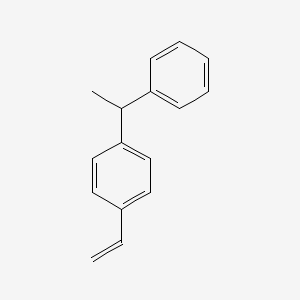
![Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate](/img/structure/B14377364.png)

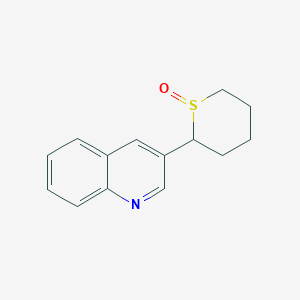
![3-Butenoic acid, 2-[(trichloroacetyl)amino]-](/img/structure/B14377379.png)
